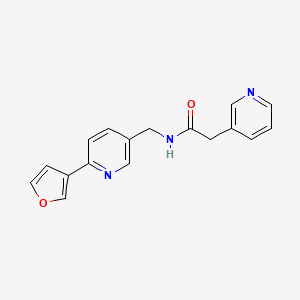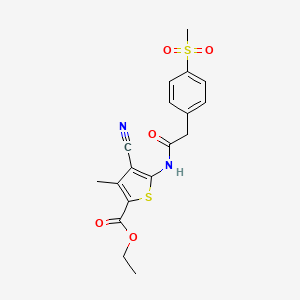![molecular formula C21H25N3O2S2 B2887096 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631855-49-7](/img/structure/B2887096.png)
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound belongs to the family of pyrimidoquinolines, known for their wide range of biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multistep process. One common method starts with the cyclization of suitable thiophene derivatives with butylsulfanyl and other precursors in the presence of a base. The reaction conditions often include:
Temperature: 100-150°C
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Industrial Production Methods
In industrial settings, the production of this compound might involve more scalable techniques such as:
Continuous flow reactors to ensure consistent product quality and yield.
Optimization of reaction times and temperatures to maximize efficiency and reduce costs.
化学反応の分析
Types of Reactions
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Where the sulfur atom is oxidized to a sulfone or sulfoxide using reagents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the nitrogen-containing ring using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: The thiophene ring may undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Some commonly used reagents include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, catalytic hydrogenation
Solvents: DMF, DMSO, Toluene
科学的研究の応用
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing more complex molecules.
Biology
Biologically, 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
Medically, this compound’s derivatives are being explored for their potential therapeutic applications, particularly in treating bacterial infections and certain types of cancer.
Industry
Industrially, it might be used in developing new materials with specific properties such as enhanced stability and reactivity.
作用機序
The compound exerts its effects through multiple mechanisms. It often interacts with cellular targets such as enzymes or receptors. For instance, its antimicrobial activity might be due to the inhibition of bacterial enzyme function, while its anticancer properties could be related to disrupting cellular signaling pathways essential for tumor growth.
類似化合物との比較
2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique combination of sulfur and nitrogen atoms in the heterocyclic structure. Similar compounds include:
Quinoline derivatives
Pyrimido[4,5-b]quinoline analogs
Thiophene-containing heterocycles
These similar compounds differ in their specific biological activities and reactivity profiles, which makes this compound a unique subject for extensive research.
There you go! Now tell me what you think of this.
特性
IUPAC Name |
2-butylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-9-27-14)15-12(22-18)10-21(2,3)11-13(15)25/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYGZMJLZDTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
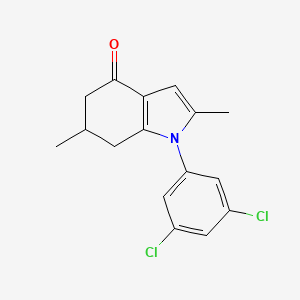
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
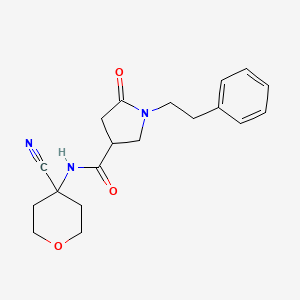
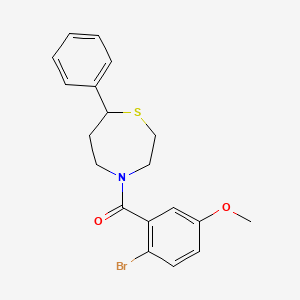
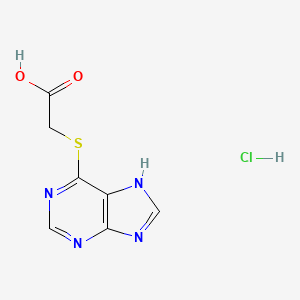
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)


![ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)
![3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2887028.png)
![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)

